BTK Potency: Example 1 Derivative vs. Unsubstituted Analog
The 6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one-containing derivative from US10793575 Example 1 (BDBM465726) demonstrates nanomolar BTK inhibitory activity with IC50 values of 10 nM (MSA assay) and 14 nM (phosphorylated substrate assay) [1]. In contrast, the simpler analog lacking the extended pyrrolopyrimidine substitution (Example 6, BDBM465731) shows markedly reduced potency with an IC50 of 51 nM under comparable assay conditions [2]. This 5.1-fold to 3.6-fold difference in potency underscores that the full Example 1 architecture—incorporating the 6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one core—is essential for achieving sub-20 nM BTK inhibition.
| Evidence Dimension | BTK inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 10 nM (MSA assay); IC50 = 14 nM (phosphorylated substrate assay) |
| Comparator Or Baseline | Example 6 (BDBM465731): IC50 = 51 nM (phosphorylated substrate assay) |
| Quantified Difference | 3.6-fold to 5.1-fold improvement in potency for the Example 1 derivative |
| Conditions | Human BTK; QuickScout Screening Assist MSA kit (Carna Biosciences) and phosphorylated substrate microplate reader assay |
Why This Matters
This potency differential directly informs selection: researchers requiring sub-20 nM BTK inhibition should prioritize the Example 1 derivative architecture, which is built upon the 6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one core.
- [1] BindingDB. BDBM465726: 2-[3-(2-amino-6-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2-(hydroxymethyl)phenyl]-6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one. IC50 values: 10 nM and 14 nM (BTK). View Source
- [2] BindingDB. BDBM465731: 2-[3-(2-amino-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2-(hydroxymethyl)phenyl]-6-cyclopropyl-8-fluoroisoquinolin-1(2H)-one (US10793575, Example 6). IC50 = 51 nM (BTK). View Source
